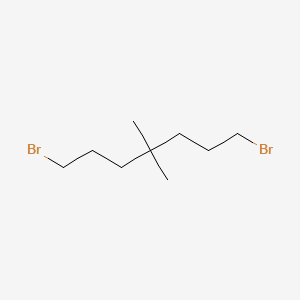

1,7-Dibromo-4,4-dimethylheptane

Description

Structure

3D Structure

Properties

CAS No. |

54157-08-3 |

|---|---|

Molecular Formula |

C9H18Br2 |

Molecular Weight |

286.05 g/mol |

IUPAC Name |

1,7-dibromo-4,4-dimethylheptane |

InChI |

InChI=1S/C9H18Br2/c1-9(2,5-3-7-10)6-4-8-11/h3-8H2,1-2H3 |

InChI Key |

OPBITKAIXRCSAH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CCCBr)CCCBr |

Origin of Product |

United States |

Contextualization Within Halogenated Alkanes and Branched Hydrocarbons

Halogenated alkanes, or alkyl halides, are hydrocarbons in which one or more hydrogen atoms have been replaced by a halogen. They are classified based on the type of halogen and the structure of the alkane. 1,7-Dibromo-4,4-dimethylheptane falls into the category of dibromoalkanes, meaning it contains two bromine atoms. The presence of these bromine atoms at the terminal positions (1 and 7) of the heptane (B126788) chain makes it an α,ω-dihaloalkane.

The compound is also a branched hydrocarbon, characterized by the presence of a non-linear carbon chain. Specifically, it has a 4,4-dimethyl substitution, which is a gem-dimethyl group. This branching influences its physical properties, such as boiling point and solubility, and its chemical reactivity.

Structural Significance of the 1,7 Dibromo and 4,4 Dimethyl Motif in Synthetic Chemistry

The structural features of 1,7-Dibromo-4,4-dimethylheptane are of considerable importance in synthetic organic chemistry.

The 1,7-Dibromo Motif : The two bromine atoms are good leaving groups in nucleophilic substitution reactions. This allows for the introduction of a variety of functional groups at both ends of the carbon chain. The seven-carbon chain provides a flexible spacer, making this compound a useful building block for the synthesis of long-chain molecules and macrocycles. The terminal dibromides can participate in cyclization reactions to form seven-membered rings.

The 4,4-Dimethyl Motif : The gem-dimethyl group at the C4 position has several notable effects. It introduces steric hindrance, which can influence the regioselectivity of reactions at adjacent positions. This steric bulk can also impact the conformational preferences of the molecule. Furthermore, the gem-dimethyl group is known to promote cyclization reactions, a phenomenon known as the Thorpe-Ingold effect or gem-dimethyl effect. This effect suggests that the presence of a quaternary carbon in a chain can accelerate the rate of ring-closing reactions. wikipedia.org

Overview of Research Trajectories and Academic Relevance

Research involving 1,7-Dibromo-4,4-dimethylheptane and related structures often focuses on their application in the synthesis of novel organic molecules. The ability to introduce different functionalities at the terminal positions makes it a versatile precursor for creating compounds with specific properties.

Academic interest in similar dibromoalkanes, such as 1,7-dibromoheptane (B124887), has been noted in the synthesis of thermotropic liquid crystalline polymers and dendrimers. chemicalbook.com These materials have potential applications in displays, sensors, and other advanced technologies. While direct research on this compound may be limited, the principles governing its reactivity are well-established and are part of the broader study of haloalkanes and their synthetic applications.

Advanced Spectroscopic Characterization and Structural Elucidation in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

No experimental ¹H or ¹³C NMR data for 1,7-Dibromo-4,4-dimethylheptane could be located. Therefore, a discussion of chemical shifts, coupling constants, and spectral assignments for this specific molecule cannot be provided.

Mass Spectrometry for Molecular Structure Confirmation

No mass spectrometry data, including fragmentation patterns or high-resolution mass spectrometry (HRMS) results for this compound, were found in the searched literature. This prevents any detailed analysis of its molecular weight and fragmentation pathways.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

No infrared (IR) or Raman spectra for this compound are available in the public domain. As a result, an analysis of the vibrational modes corresponding to its functional groups cannot be conducted.

X-ray Crystallography for Solid-State Structural Determination (if applicable to derivatives)

The search did not yield any crystallographic data for this compound or any of its derivatives. Therefore, its solid-state conformation has not been experimentally determined.

Computational Chemistry and Theoretical Studies of 1,7 Dibromo 4,4 Dimethylheptane

Quantum Mechanical Calculations for Electronic Structure and Reactivity

Quantum mechanical (QM) calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation to provide information about electron distribution, molecular geometry, and energy.

Density Functional Theory (DFT) for Geometry Optimization and Energy Profiles

Density Functional Theory (DFT) is a widely used QM method that calculates the electronic structure of a molecule based on its electron density. For 1,7-dibromo-4,4-dimethylheptane, DFT would be employed to perform geometry optimization, which involves finding the three-dimensional arrangement of atoms that corresponds to the lowest energy, known as the ground state geometry.

A typical DFT study on this molecule would involve selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-31G*) to model the electronic environment. The calculations would yield the optimized bond lengths, bond angles, and dihedral angles of the most stable conformer. Furthermore, DFT is instrumental in mapping out the potential energy surface for reactions this molecule might undergo, such as intramolecular cyclization to form a seven-membered ring or intermolecular substitution reactions. By calculating the energies of reactants, transition states, and products, a reaction's energy profile can be constructed, providing insight into its feasibility and mechanism.

Table 1: Illustrative DFT-Calculated Geometrical Parameters for the Ground State of this compound (Note: This data is hypothetical and serves as an example of what a DFT study might yield.)

| Parameter | Value |

| C-Br Bond Length | 1.95 Å |

| C-C (backbone) Bond Length | 1.54 Å |

| C-C-C Bond Angle | 112.5° |

| Br-C-C Bond Angle | 110.8° |

Ab Initio Methods for Mechanistic Insights

Ab initio methods are another class of QM calculations that are derived directly from theoretical principles, without the inclusion of experimental data. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster theory (e.g., CCSD(T)) can provide more accurate energies and a deeper understanding of reaction mechanisms.

For this compound, ab initio calculations would be particularly useful for refining the energy profiles of complex reaction pathways, such as nucleophilic substitution (SN2) reactions at the two bromine-bearing carbons. These methods can accurately model the subtle electronic effects that govern the formation and breaking of bonds in the transition state. For instance, in a potential intramolecular cyclization, ab initio calculations could precisely determine the activation energy barrier, which is a critical factor in predicting the reaction rate.

Molecular Dynamics Simulations for Conformational Analysis

The long, flexible chain of this compound can adopt a multitude of conformations. Molecular dynamics (MD) simulations are a powerful computational tool to explore this conformational landscape. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion.

Prediction of Reaction Outcomes and Kinetic Parameters

Computational chemistry allows for the prediction of which chemical reactions are likely to occur and how fast they will proceed. For this compound, a key question would be the competition between intramolecular and intermolecular reactions.

By calculating the activation energies for different potential reaction pathways using QM methods, one can predict the dominant reaction product under specific conditions. youtube.com For instance, the activation energy for an intramolecular cyclization to form a substituted cycloheptane (B1346806) can be compared with the activation energy for an intermolecular reaction with a nucleophile. The reaction with the lower activation energy will be kinetically favored. youtube.com Furthermore, using transition state theory in conjunction with the calculated activation energies, it is possible to estimate the rate constants for these reactions. nih.gov

Table 2: Hypothetical Predicted Kinetic Parameters for Competing Reactions of this compound at 298 K (Note: This data is for illustrative purposes.)

| Reaction Pathway | Calculated Activation Energy (kcal/mol) | Predicted Rate Constant (s⁻¹) |

| Intramolecular Cyclization | 25 | 1.2 x 10⁻⁵ |

| Intermolecular Substitution (with 1M NaOH) | 22 | 3.5 x 10⁻³ |

Investigation of Solvent Effects on Reaction Pathways

Solvents can have a profound impact on reaction rates and mechanisms. researchgate.net Computational chemistry can model these effects using either implicit or explicit solvent models.

In an implicit solvent model, the solvent is treated as a continuous medium with a specific dielectric constant. This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent on the solute. For this compound, implicit solvent models could be used to study how the polarity of the solvent affects the stability of charged intermediates or transition states in SN2 reactions. mdpi.comsciforum.net

Explicit solvent models, on the other hand, involve simulating a number of individual solvent molecules around the solute. While more computationally intensive, this method allows for the study of specific solute-solvent interactions, such as hydrogen bonding. For a reaction of this compound in a protic solvent like ethanol, explicit solvent models could reveal how individual solvent molecules stabilize the leaving bromide ion. Comparing different solvent models is crucial for accurately predicting reaction rates in solution. nih.govchemrxiv.org

Development and Application of Machine Learning Models in Predicting Reactivity

In recent years, machine learning (ML) has emerged as a powerful tool in chemistry for predicting molecular properties and reactivity. rsc.orgbeilstein-journals.org By training on large datasets of known reactions, ML models can learn to predict the outcome of new reactions with high speed and accuracy.

For a compound like this compound, an ML model could be developed to predict its reactivity towards a variety of nucleophiles. cmu.edu The model would be trained on a database of reactions involving other haloalkanes. The input to the model would be a numerical representation of the reactants, and the output would be the predicted reaction yield or rate constant. cmu.edu Recent studies have shown that combining molecular fingerprints with quantum-chemically calculated descriptors can improve the predictive power of ML models for the reactivity of halogenated compounds. nih.gov The development of such models could significantly accelerate the discovery of new synthetic routes involving this compound and related compounds. nih.govresearchgate.net

Applications of 1,7 Dibromo 4,4 Dimethylheptane As a Versatile Synthetic Building Block

Precursor in the Synthesis of Complex Organic Molecules

1,7-Dibromo-4,4-dimethylheptane is a bifunctional molecule that can serve as a valuable precursor in the synthesis of a variety of complex organic molecules. The presence of two bromine atoms at the terminal positions of the heptane (B126788) chain allows for a range of chemical transformations, making it a versatile building block in organic chemistry.

The two primary reactive sites in this compound are the carbon-bromine bonds. These bonds can undergo nucleophilic substitution reactions, where the bromine atoms are replaced by other functional groups. This allows for the introduction of a seven-carbon chain with a central gem-dimethyl group into a larger molecular framework.

A significant aspect of the reactivity of this compound is its potential to form macrocyclic compounds. The gem-dimethyl group at the C4 position is expected to influence the conformation of the molecule, potentially favoring cyclization reactions due to the Thorpe-Ingold effect. wikipedia.orgchem-station.com This effect, also known as the gem-dimethyl effect, suggests that the presence of two methyl groups on the same carbon atom can accelerate intramolecular reactions by altering the bond angles and restricting the conformational freedom of the molecule, thus bringing the reactive ends closer together. wikipedia.orgchem-station.com

For instance, in the synthesis of macrocycles, this compound could be reacted with a variety of dinucleophiles, such as dithiols, diamines, or diols, to form large ring structures. The Thorpe-Ingold effect would likely facilitate the intramolecular cyclization step, leading to higher yields of the desired macrocycle compared to the cyclization of unsubstituted 1,7-dibromoheptane (B124887). wikipedia.org

The following table illustrates a hypothetical comparison of cyclization reaction rates, demonstrating the potential impact of the Thorpe-Ingold effect.

| Reactant | Relative Rate of Cyclization (Estimated) | Key Feature |

|---|---|---|

| 1,7-Dibromoheptane | 1 | Unsubstituted linear chain |

| This compound | >1 | Gem-dimethyl group promoting cyclization |

Scaffold for the Development of New Polymeric Materials

The bifunctional nature of this compound also makes it a suitable monomer for the synthesis of new polymeric materials. The two bromine atoms can act as handles for polymerization reactions, allowing the molecule to be incorporated into a polymer chain.

For example, this compound can be used in polycondensation reactions with comonomers such as diamines, diols, or dithiols to produce a variety of polyesters, polyamides, or polyethers. The resulting polymers would contain a flexible seven-carbon spacer with a bulky gem-dimethyl group in the backbone. This structural feature could impart unique properties to the polymer, such as altered solubility, thermal stability, and mechanical properties.

The gem-dimethyl group can influence the packing of the polymer chains, potentially leading to materials with lower crystallinity and higher flexibility compared to polymers derived from unsubstituted 1,7-dibromoheptane. This could be advantageous in applications where amorphous and flexible materials are desired.

The following table provides a hypothetical comparison of the physical properties of polymers derived from 1,7-dibromoheptane and this compound.

| Polymer derived from | Expected Crystallinity | Expected Glass Transition Temperature (Tg) |

|---|---|---|

| 1,7-Dibromoheptane | Higher | Lower |

| This compound | Lower | Higher |

Intermediate for Specialty Chemicals and Fine Chemicals

As an intermediate, this compound can be used to synthesize a range of specialty and fine chemicals. The ability to introduce a C7-chain with a central quaternary carbon atom can be valuable in the design of molecules with specific steric and conformational requirements.

For example, it can be used in the synthesis of novel surfactants, where the hydrophobic tail would contain the 4,4-dimethylheptyl group. The gem-dimethyl group could influence the packing of the surfactant molecules at interfaces, potentially leading to improved performance.

Furthermore, this compound can serve as a starting material for the synthesis of complex organic molecules with potential applications in the pharmaceutical and agrochemical industries. The introduction of the 4,4-dimethylheptane (B87272) moiety could modulate the biological activity of a molecule by altering its lipophilicity and binding affinity to target receptors.

Role in the Elaboration of Biomimetic and Supramolecular Architectures

The structure of this compound, with its long, flexible chain and a bulky central group, makes it an interesting building block for the construction of biomimetic and supramolecular architectures. Biomimetic chemistry aims to mimic biological systems and processes, while supramolecular chemistry focuses on the non-covalent interactions between molecules.

The long hydrocarbon chain provides the necessary flexibility for the molecule to adopt specific conformations, while the gem-dimethyl group can act as a steric element to direct the self-assembly process. The two bromine atoms at the ends of the chain can be functionalized with recognition units, such as hydrogen bonding motifs or metal-coordinating ligands.

These functionalized molecules could then self-assemble into well-defined supramolecular structures, such as helices, sheets, or capsules. The gem-dimethyl group could play a crucial role in controlling the packing and stability of these assemblies. For instance, in the formation of a folded structure, the gem-dimethyl group could favor a particular conformation, leading to a more ordered and stable supramolecular architecture.

Q & A

Q. What is the correct IUPAC nomenclature for 1,7-Dibromo-4,4-dimethylheptane, and how does its structural symmetry influence reactivity?

- Methodological Answer: The IUPAC name follows substitutive nomenclature rules: the longest carbon chain (heptane) is numbered to give the lowest possible positions for substituents. The bromine atoms are assigned positions 1 and 7, while the methyl groups occupy position 4. Structural symmetry reduces stereochemical complexity and may lead to simplified reaction pathways (e.g., identical reactivity at both termini). For validation, cross-check numbering using priority rules (halogens > alkyl groups) and symmetry analysis .

Q. What synthetic routes are recommended for preparing this compound, and how is purity ensured?

- Methodological Answer: A plausible route involves bromination of 4,4-dimethylheptane using N-bromosuccinimide (NBS) under radical initiation or via allylic bromination. Alternatively, nucleophilic substitution on 4,4-dimethylheptane-1,7-diol using HBr may be employed. Purification via fractional distillation or recrystallization (e.g., using non-polar solvents) is critical. Monitor purity using GC-MS or H NMR to confirm absence of mono-brominated byproducts .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are spectral data interpreted?

- Methodological Answer:

- H NMR: Methyl groups (δ ~0.8–1.0 ppm) and Br-adjacent CH groups (δ ~3.3–3.5 ppm).

- C NMR: Quaternary carbons (C4) at δ ~30–35 ppm; brominated carbons (C1/C7) at δ ~35–40 ppm.

- XRD: Resolve crystal packing and intermolecular interactions (e.g., Br···Br contacts, as seen in analogous dibrominated compounds) .

Advanced Research Questions

Q. How does the steric environment of 4,4-dimethyl groups influence reaction kinetics in nucleophilic substitution (SN_\text{N}N2 vs. SN_\text{N}N1) pathways?

- Methodological Answer: The bulky 4,4-dimethyl groups hinder backside attack in S2, favoring S1 mechanisms with carbocation intermediates. Kinetic studies (e.g., variable-temperature NMR or conductivity measurements) can assess rate constants. Computational modeling (DFT) may predict transition-state geometries and steric effects .

Q. How can contradictions between experimental and computational data on electronic structure be resolved?

- Methodological Answer: Discrepancies in bond angles or electron delocalization (e.g., Br–C–C–Br vs. computational predictions) require iterative validation:

Re-examine experimental conditions (e.g., crystal packing forces in XRD ).

Compare multiple computational methods (DFT vs. MP2) and basis sets.

Use UV-Vis or Raman spectroscopy to probe electronic transitions empirically .

Q. What role can this compound play in synthesizing macrocyclic or polymeric frameworks?

- Methodological Answer: As a dihalide, it may act as a crosslinker in step-growth polymerization or a precursor for Grignard reagents. Key controls:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.